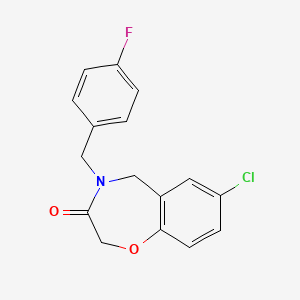

7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

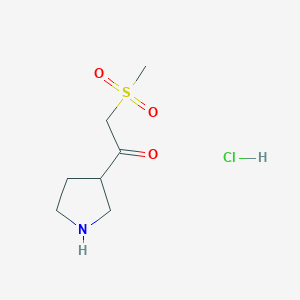

Synthesis Analysis

The synthesis of similar benzoxazepine derivatives, including those with chloro and fluoro substituents, involves multiple steps starting from basic chemical substrates. For example, a key intermediate in the synthesis of related compounds, such as tolvaptan, has been synthesized from 5-chloro-2-nitrobenzoic acid through a series of reactions including reduction, esterification, sulfonylation, N-alkylation, and Dieckmann condensation, followed by decarboxylation and desulfonation in sulfuric acid, achieving an overall yield of about 71% (Can, 2012).

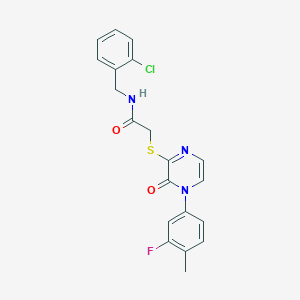

Molecular Structure Analysis

Studies have shown that slight differences in molecular structure can significantly affect the properties and interactions of benzoxazepine derivatives. For instance, the molecular conformations and unit-cell dimensions of isomorphous compounds like "7-fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine" and its chloro analogue result in different direction-specific intermolecular interactions, highlighting the importance of molecular structure analysis in understanding these compounds (Blanco et al., 2012).

Chemical Reactions and Properties

Benzoxazepine derivatives undergo various chemical reactions, influenced by their functional groups. The synthesis and chemical behavior of these compounds, including reactions in acid or basic media, have been described, demonstrating their reactivity and potential for further functionalization (Fontanella & Mariani, 1975).

Physical Properties Analysis

The physical properties of benzoxazepine derivatives are closely related to their molecular structure. Studies on similar compounds reveal that variations in peripheral substituents can significantly impact molecular configuration, conformation, and supramolecular aggregation, which are crucial for understanding the physical properties of these compounds (Acosta et al., 2008).

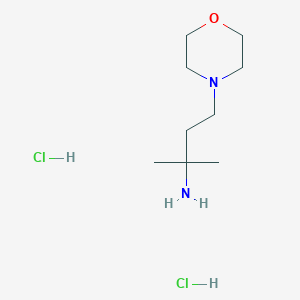

Chemical Properties Analysis

The chemical properties of benzoxazepine derivatives, including their reactivity and interaction with other chemicals, are influenced by their molecular structure and substituents. For instance, the synthesis and pharmacological evaluation of benzothiazole derivatives demonstrate the influence of functional groups on chemical properties and biological activity (Bannimath et al., 2010).

Aplicaciones Científicas De Investigación

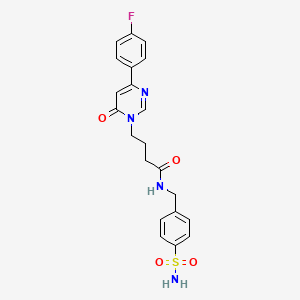

Chemistry and Biological Activity

The chemistry and biological activity of benzazepines, including compounds similar to 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, have been extensively studied. These compounds demonstrate significant cytotoxicity against human leukemia cells and exhibit inhibitory effects on multidrug resistance P-glycoprotein efflux pumps in mouse lymphoma cells, suggesting their potential application in cancer therapy. Furthermore, their ability to interact with DNA and enhance the decay of ascorbic acid indicates potential uses in molecular biology and antioxidant research (Kawase, Saito, & Motohashi, 2000).

Antimicrobial Scaffolds

Benzoxazepines, such as 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, are noted for their pharmacological properties, including anticancer, antibacterial, and antifungal activities. Their interactions with G-protein-coupled receptors make them candidates for developing drugs for treating neuronal disorders like Alzheimer's and Parkinson's disease. The structure of benzoxazepines allows for the exploration of these compounds as potential antimicrobial scaffolds, with applications in designing new drugs to combat resistant microbial strains (Stefaniak & Olszewska, 2021).

Organic Synthesis and Drug Development

The study of benzoxazepines, including 7-chloro-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, contributes to organic synthesis and drug development. These compounds serve as building blocks for synthesizing a wide range of organic compounds due to their unique chemical properties. Their biological and pharmacological activities have made them subjects of interest in the development of new therapeutic agents, especially for treating various types of cancer and microbial infections. The versatility of benzoxazepines in organic synthesis highlights their potential for creating a broad spectrum of pharmacologically active compounds (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Propiedades

IUPAC Name |

7-chloro-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUCIWOXQQBOJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyl)acetamide](/img/structure/B2482667.png)

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2482676.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2482678.png)